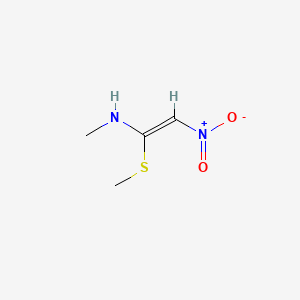
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
Cat. No. B3048410
Key on ui cas rn:
168127-08-0
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04169855
Procedure details


N-Methyl-1-(methylthio)-2-nitroetheneamine (230 g) in water (400 ml) was stirred and heated at 45°-50°. 2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (321 g) was added dropwise over 4 hr and the resultant solution stirred for a further 31/2 hr. The solution was then heated at reflux for 1/2 hr, cooled to 70° and 4-methylpentan-2-one (2 liters) added. The water was removed by azeotropic distillation under reduced pressure (260 torr) and the resultant solution treated with charcoal (10 g) at 50°. The solution was filtered and cooled to 10°. N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (380 g) was filtered off and dried m.p. 69°-70°.


Quantity
321 g
Type
reactant
Reaction Step Two

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](SC)=[CH:4][N+:5]([O-:7])=[O:6].[CH3:10][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH2:23])=[CH:16][CH:15]=1)[CH3:12].CC(C)CC(=O)C>O>[CH3:12][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH:23][C:3]([NH:2][CH3:1])=[CH:4][N+:5]([O-:7])=[O:6])=[CH:16][CH:15]=1)[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=C[N+](=O)[O-])SC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
321 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 45°-50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1/2 hr
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 70°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water was removed by azeotropic distillation under reduced pressure (260 torr)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resultant solution treated with charcoal (10 g) at 50°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (380 g) was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried m.p. 69°-70°
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
